molecular formula C34H22N4O4 B3323682 4,4'-(Porphyrin-5,15-diyl)dibenzoic acid CAS No. 167777-26-6

4,4'-(Porphyrin-5,15-diyl)dibenzoic acid

Cat. No.: B3323682
CAS No.: 167777-26-6
M. Wt: 550.6 g/mol
InChI Key: OOYXLNVJLNMZQS-UHFFFAOYSA-N
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Description

4,4’-(Porphyrin-5,15-diyl)dibenzoic acid is a porphyrin derivative that features a porphyrin core with two benzoic acid groups attached at the 5 and 15 positions Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll

Scientific Research Applications

4,4’-(Porphyrin-5,15-diyl)dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex porphyrin-based structures and materials.

    Biology: Investigated for its role in mimicking natural porphyrin systems, such as hemoglobin and chlorophyll.

    Medicine: Explored for its potential in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.

    Industry: Utilized in the development of sensors, catalysts, and light-harvesting systems.

Safety and Hazards

The product is not intended for human or veterinary use and is for research use only. It’s important to identify workplace safety issues to prevent incidents, accidents, or near-misses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Porphyrin-5,15-diyl)dibenzoic acid typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the following steps :

    Condensation Reaction: A solution of pyrrole in propionic acid is added dropwise to a stirred solution of benzaldehyde and methyl p-formylbenzoate in propionic acid at 140°C. The reaction mixture is stirred for 1 hour.

    Purification: The reaction mixture is then subjected to column chromatography on silica gel using dichloromethane and petroleum ether as eluents to isolate the desired product.

    Final Product: The final product is obtained as an aubergine-colored solid after evaporation of the solvent.

Industrial Production Methods

Industrial production methods for 4,4’-(Porphyrin-5,15-diyl)dibenzoic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,4’-(Porphyrin-5,15-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The porphyrin core can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

    Substitution: The benzoic acid groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin diones, while substitution reactions can yield various functionalized porphyrin derivatives .

Mechanism of Action

The mechanism of action of 4,4’-(Porphyrin-5,15-diyl)dibenzoic acid involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis in targeted cells .

Comparison with Similar Compounds

Similar Compounds

    5,15-Bis(4-carboxyphenyl)porphyrin: Similar structure but with different substitution patterns.

    4,4’-(21H,23H-Porphine-5,15-diyl)bis(benzoic acid): Another porphyrin derivative with similar functional groups.

Uniqueness

4,4’-(Porphyrin-5,15-diyl)dibenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a photosensitizer in various chemical reactions .

Properties

IUPAC Name

4-[15-(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXLNVJLNMZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C=C4)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167777-26-6
Record name 5,15-Bis(4-carboxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167777266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,15-BIS(4-CARBOXYPHENYL)PORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GI2ZOD0TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(Porphyrin-5,15-diyl)dibenzoic acid
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